REACTION_CXSMILES
|
[C:1]([N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2/[C:7](=[CH:14]\[C:15]2[C:20]([CH2:21][O:22]C3CCCCO3)=[CH:19][C:18]([Cl:29])=[CH:17][N:16]=2)/[C:6]1=[O:30])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>C(O)C>[C:1]([N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH:7]([CH2:14][C:15]2[C:20]([CH2:21][OH:22])=[CH:19][C:18]([Cl:29])=[CH:17][N:16]=2)[C:6]1=[O:30])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding water (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed up to 40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was mixed with MTBE (50 mL) and saturated aqueous NaCl (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic was separated
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under vacuum at 50° C.
|
Type
|
CUSTOM
|
Details
|
residue was triturated with hexane (30 mL)
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1C(C(C=2C1=NC=CC2)CC2=NC=C(C=C2CO)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |